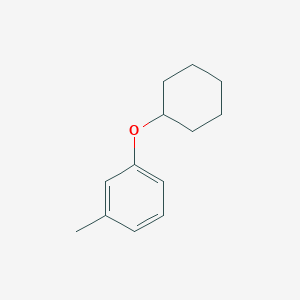
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of three silicon atoms, each bonded to two methyl groups and one fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane typically involves the reaction of hexamethyltrisilane with a fluorinating agent. One common method is the reaction of hexamethyltrisilane with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of specialized equipment to handle the reactive fluorine gas safely. The process may include steps such as purification and distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of silanols or siloxanes.
科学研究应用
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and polymers with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
作用机制
The mechanism by which 1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Additionally, the silicon atoms can form strong bonds with carbon and other elements, facilitating the formation of complex molecular structures.
相似化合物的比较
Similar Compounds
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar in structure but with chlorine atoms instead of fluorine.
1,3-Difluoro-2-propanol: Contains fluorine atoms but differs in the overall structure and functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with different applications and properties.
Uniqueness
1,3-Difluoro-1,1,2,2,3,3-hexamethyltrisilane is unique due to its specific arrangement of silicon and fluorine atoms, which imparts distinct chemical reactivity and stability. Its ability to form strong carbon-silicon bonds makes it valuable in various synthetic applications, setting it apart from other similar compounds.
属性
CAS 编号 |
24720-55-6 |
|---|---|
分子式 |
C6H18F2Si3 |
分子量 |
212.46 g/mol |
IUPAC 名称 |
bis[fluoro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H18F2Si3/c1-9(2,7)11(5,6)10(3,4)8/h1-6H3 |
InChI 键 |
FJOLRHPUOQWCES-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(F)[Si](C)(C)[Si](C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


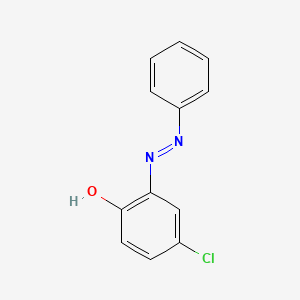
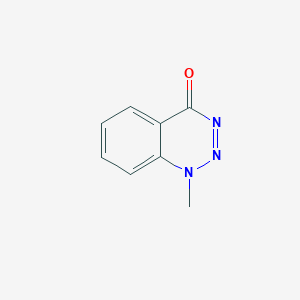
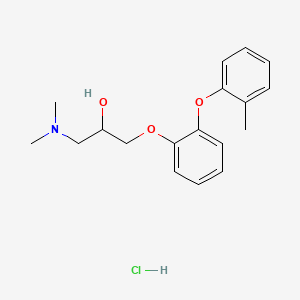
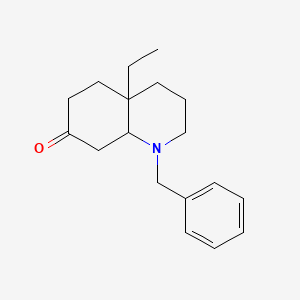
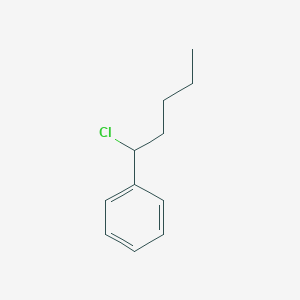
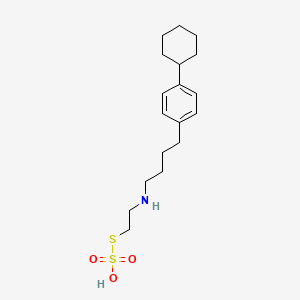
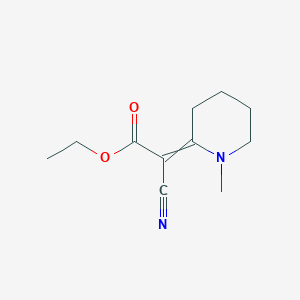

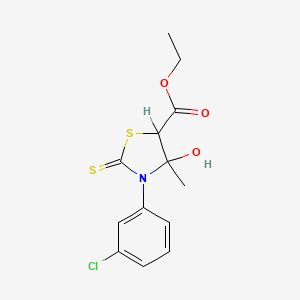

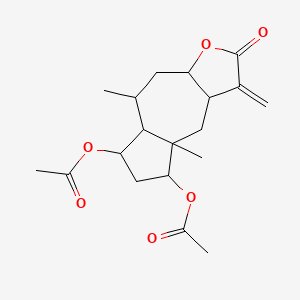

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)
